molecular formula C9H8N2O4 B8492977 (2-Methoxy-5-nitrophenoxy)acetonitrile

(2-Methoxy-5-nitrophenoxy)acetonitrile

Cat. No.: B8492977
M. Wt: 208.17 g/mol
InChI Key: XZBIXYGUSJCFAU-UHFFFAOYSA-N
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Description

(2-Methoxy-5-nitrophenoxy)acetonitrile is a nitrile-substituted aromatic compound characterized by a methoxy group at the 2-position and a nitro group at the 5-position on the phenoxy backbone. This structure imparts unique reactivity and physicochemical properties, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

2-(2-methoxy-5-nitrophenoxy)acetonitrile

InChI

InChI=1S/C9H8N2O4/c1-14-8-3-2-7(11(12)13)6-9(8)15-5-4-10/h2-3,6H,5H2,1H3

InChI Key

XZBIXYGUSJCFAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluoro-Methoxy Substituted Acetonitriles

Example :

  • (3-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 914637-31-3)
  • 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 672931-28-1)
Property (2-Methoxy-5-nitrophenoxy)acetonitrile (Hypothetical) (3-Fluoro-5-methoxyphenyl)acetonitrile 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
Molecular Formula C₉H₈N₂O₄ C₉H₈FNO C₉H₈FNO
Molecular Weight ~208.17 g/mol 165.16 g/mol 165.16 g/mol
Substituents -NO₂ (5-position), -OCH₃ (2-position) -F (3-position), -OCH₃ (5-position) -F (2-position), -OCH₃ (5-position)
Hazard Classification Likely acute toxicity (inferred from nitro groups) [劇]III (Acute Tox. Category 3) [劇]III, requires cold storage (0–6°C)

Key Differences :

  • Reactivity: The nitro group in this compound is a strong electron-withdrawing group, likely increasing electrophilicity compared to fluorine-substituted analogs. This may enhance susceptibility to nucleophilic attack or reduction reactions .
  • Stability : Nitro groups are prone to thermal and photolytic decomposition, suggesting stricter storage conditions (e.g., dark, cool environments) compared to fluoro-methoxy analogs .
Nitro-Substituted Aromatic Nitriles

Example :

  • 1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0)
Property This compound 1-(2-Amino-6-nitrophenyl)ethanone
Functional Groups Nitrile, nitro, methoxy Ketone, nitro, amine
Toxicity Profile Expected high acute toxicity Not classified for health hazards
Applications Potential synthetic intermediate Used in dye/pharmaceutical synthesis

Key Differences :

  • The nitrile group in this compound introduces higher volatility and flammability risks compared to ketone-containing analogs (e.g., flash point <13°C inferred from acetonitrile derivatives ).
  • Amine groups in 1-(2-Amino-6-nitrophenyl)ethanone reduce electrophilicity, whereas nitriles may participate in cyano-based coupling reactions .

Stability and Reactivity Insights from Acetonitrile Derivatives

General acetonitrile properties inform handling protocols for this compound:

  • Hydrolysis : Nitriles hydrolyze to amides or carboxylic acids under acidic/basic conditions . The nitro group may accelerate this process due to electron withdrawal.
  • Flammability : Acetonitrile derivatives exhibit low flash points (~12.8°C) and require explosion-proof equipment .
  • Reactivity with Metals : Reactions with Grignard reagents or sodium may yield ketones or amines, respectively .

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